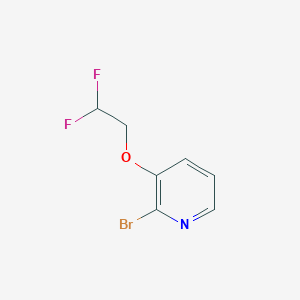

2-Bromo-3-(2,2-difluoroethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6BrF2NO .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) on the one hand to achieve the frontier orbital gap and on the other hand to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .Chemical Reactions Analysis

2-Bromo-3,3,3-trifluoropropene (BTP) represents a highly valuable synthon in synthetic chemistry, and has been widely used in organic synthesis, mainly including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE, include a boiling point of 201.5±40.0 °C and a density of 1.643±0.06 g/cm3 .科学的研究の応用

Spectroscopic and Theoretical Studies

The spectroscopic characteristics of similar bromo-pyridine compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been extensively studied. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are common methods used for characterization. These compounds have been analyzed using density functional theory (DFT), providing insights into their geometric structures, vibrational frequencies, and chemical shift values (Vural & Kara, 2017).

Synthesis and Structural Analysis

In the synthesis of novel compounds, bromo-pyridines play a crucial role. For instance, 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine to form unique pyridinium ylides, as confirmed by crystal structure analysis (Kuhn, Al-Sheikh, & Steimann, 2003).

Catalytic and Reaction Studies

Bromo-pyridines are used in catalytic processes and reactions. For example, an improved procedure for the electrochemical radical cyclization of bromo acetals was developed using chloro(pyridine)cobaloxime(III) (Inokuchi et al., 1994). This illustrates their utility in electrochemical reactions under neutral conditions.

High-Pressure Reactions

High-pressure reactions involving halogenopyridines like 2-Bromopyridine have been studied, showing that they can react with dimethyl acetylenedicarboxylate under high pressure to yield various adducts. This showcases their reactivity under different pressure conditions (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Palladium-Mediated Synthesis

Palladium-catalyzed cross-coupling reactions have been utilized to synthesize pyridine-based derivatives. These reactions demonstrate the versatility of bromo-pyridines in forming novel compounds with potential biological activities (Ahmad et al., 2017).

Safety and Hazards

The safety and hazards of a similar compound, 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, include warnings for skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

特性

IUPAC Name |

2-bromo-3-(2,2-difluoroethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBNSRQNJZFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)